

An In-depth Technical Guide to 1-(Cyanoacetyl)piperidine: Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: 1-(Cyanoacetyl)piperidine

Cat. No.: B085081

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Abstract

1-(Cyanoacetyl)piperidine, a derivative of the ubiquitous piperidine scaffold, has a history rooted in the broader exploration of cyanoacetamide chemistry. While not marked by a singular momentous discovery, its significance has evolved, particularly as a versatile intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of **1-(Cyanoacetyl)piperidine**, detailing its history, synthesis, physicochemical properties, and exploring the known and potential biological activities of the broader class of piperidine-containing compounds. This document aims to serve as a valuable resource for professionals in drug discovery and development by consolidating key technical data and outlining detailed experimental protocols.

Introduction and Historical Context

The history of **1-(Cyanoacetyl)piperidine** is intrinsically linked to the development of cyanoacetylation reactions, a common method for forming C-N bonds in organic synthesis. While a definitive first synthesis report for this specific compound is not readily available in seminal literature, the reaction class itself, the acylation of secondary amines with cyanoacetic acid derivatives, has been a fundamental transformation for over a century. The piperidine moiety, first isolated from piperine (the pungent compound in black pepper) in 1850, is a well-

established "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its presence in numerous natural alkaloids and synthetic drugs.

The emergence of **1-(Cyanoacetyl)piperidine** in the scientific literature is more prominent as a chemical intermediate. Notably, it has been identified as a precursor in the synthesis of Minoxidil, a well-known antihypertensive and hair-growth therapeutic. This application underscores its practical utility in the pharmaceutical industry. The compound is also listed in various chemical databases and has been included in large-scale chemical screening programs, such as that of the National Cancer Institute (NCI), under the identifier NSC 102772, indicating early interest in its potential biological activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **1-(Cyanoacetyl)piperidine** is essential for its application in synthesis and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₂ O	[1] [2] [3]
Molecular Weight	152.19 g/mol	[1] [2] [3]
IUPAC Name	3-oxo-3-(piperidin-1-yl)propanenitrile	[1]
CAS Number	15029-30-8	[3] [4]
Appearance	Off-white solid	[4]
Melting Point	87-90 °C	[4]
XlogP (predicted)	0.5	[1] [5]
Monoisotopic Mass	152.09496 Da	[1] [5]

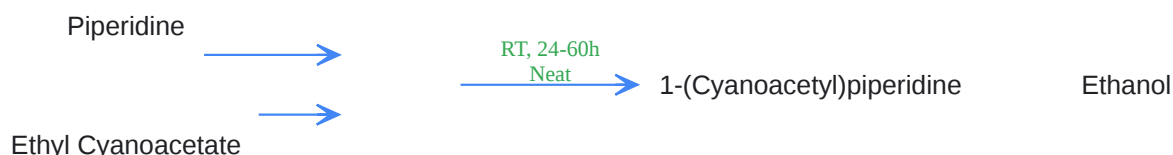
Synthesis and Experimental Protocols

The most common and efficient synthesis of **1-(Cyanoacetyl)piperidine** is through the direct cyanoacetylation of piperidine.

Synthesis of 1-(Cyanoacetyl)piperidine from Ethyl Cyanoacetate

This method involves the reaction of piperidine with an ester of cyanoacetic acid, typically ethyl cyanoacetate.

Reaction Scheme:



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Caption: Synthesis of **1-(Cyanoacetyl)piperidine**.

Experimental Protocol:

- Materials:
 - Piperidine
 - Ethyl cyanoacetate
 - Toluene (for washing)
 - Hexane (for washing)
 - Concentrated Sulfuric Acid (for desiccation)
- Procedure:
 - In a round-bottom flask under a nitrogen atmosphere, mix neat piperidine and neat ethyl cyanoacetate in a 1.5:1 molar ratio with stirring.[4]

- Allow the reaction to proceed at room temperature for 24-60 hours.^[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ethyl cyanoacetate spot.
- A thick, off-white precipitate of **1-(Cyanoacetyl)piperidine** will form.^[4]
- Filter the precipitate under vacuum.
- Wash the solid with small portions of toluene (e.g., ~20 mL) and then hexane (e.g., ~25 mL).^[4]
- Dry the product in a vacuum desiccator containing concentrated sulfuric acid until the odor of piperidine is no longer detectable.^[4]
- Expected Yield: ~92%^[4]

Characterization Data

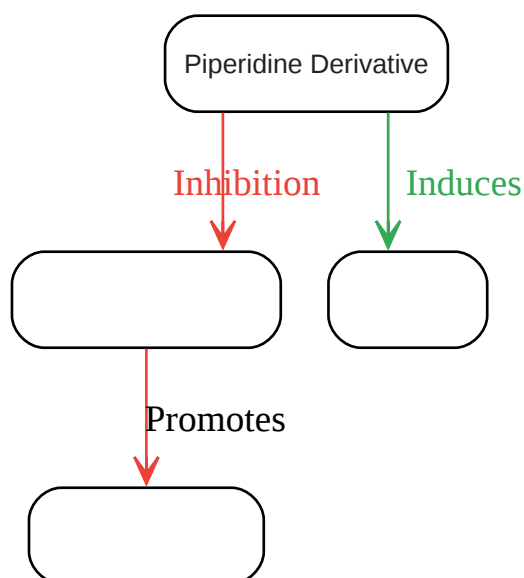
- ¹H NMR (in dmsO-d₆): 4.01 (s, 2H), 3.41 ("t", 2H), 3.28 ("t", 2H), 1.53 (m, 6H).^[4]
- Mass Spectrometry (positive FAB, Ar): m/z calculated for C₈H₁₂N₂O - 152.12; found - 152.1.^[4]

Potential Biological Activities and Signaling Pathways (A Class Perspective)

While specific biological data for **1-(Cyanoacetyl)piperidine** is scarce in publicly available literature, the broader classes of piperidine derivatives and cyanoacetamides exhibit a wide range of pharmacological activities. This suggests potential areas for future investigation of **1-(Cyanoacetyl)piperidine**.

Anticancer Activity

Piperidine and its derivatives are integral components of numerous anticancer agents.^[6] Their mechanisms of action are diverse and can involve the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA. For instance, certain piperidine-containing compounds have been shown to inhibit kinases involved in cell proliferation and survival.

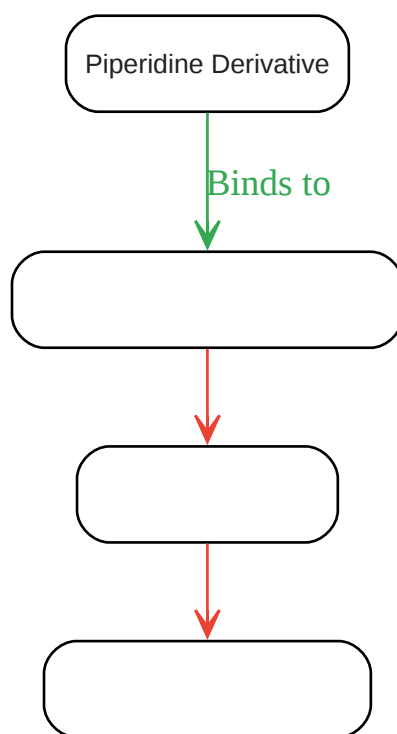


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Caption: Potential anticancer mechanism of piperidine derivatives.

Central Nervous System (CNS) Activity

Piperidine is a known constituent of the mammalian brain and can influence various neural mechanisms.[7] Derivatives of piperidine have been investigated for a range of CNS activities, including as analgesics, antipsychotics, and antidepressants. Some piperidine compounds act as antagonists or agonists at various neurotransmitter receptors, such as histamine H3 and sigma-1 receptors.[8]



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Caption: General mechanism of CNS activity for piperidine derivatives.

Enzyme Inhibition

The piperidine scaffold is found in numerous enzyme inhibitors. For example, piperidine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, which is a therapeutic target for Alzheimer's disease.

Conclusion and Future Directions

1-(Cyanoacetyl)piperidine is a readily synthesized compound with well-defined physicochemical properties. While its history is more notable as a chemical intermediate in the pharmaceutical industry rather than as a bioactive agent itself, the rich pharmacology of the piperidine and cyanoacetamide classes of compounds suggests that it may possess unexplored biological activities. The lack of specific biological data for **1-(Cyanoacetyl)piperidine** presents an opportunity for further research. Future studies could focus on screening this compound for anticancer, CNS, and enzyme inhibitory activities, leveraging the known bioactivities of its structural relatives as a guide. The detailed synthetic

and characterization protocols provided in this guide offer a solid foundation for the production of high-purity material for such biological evaluations.

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